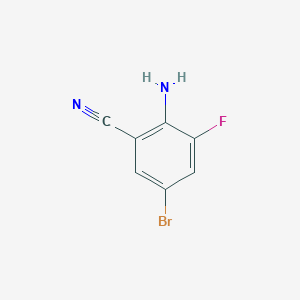

2-Amino-5-bromo-3-fluorobenzonitrile

描述

General Context of Substituted Benzonitriles in Chemical Research

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-C≡N) and bearing one or more additional functional groups. These compounds are of considerable interest in organic synthesis and medicinal chemistry. The nitrile group is a versatile functional handle that can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes substituted benzonitriles crucial building blocks for the construction of a wide array of more complex molecular architectures.

Furthermore, the electronic nature of the nitrile group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring, often facilitating nucleophilic aromatic substitution reactions. The diverse substitution patterns possible on the benzene ring allow for the fine-tuning of the molecule's steric and electronic properties, which is a key aspect in the design of new drugs and materials.

Significance of Haloaminobenzonitrile Scaffolds in Synthetic Chemistry

Within the broader class of substituted benzonitriles, haloaminobenzonitrile scaffolds are particularly significant. These structures incorporate both a halogen atom (such as bromine or fluorine) and an amino group. This combination of functional groups provides orthogonal reactivity, meaning that each group can be selectively reacted without affecting the other under specific reaction conditions.

The amino group can act as a nucleophile or be transformed into a diazonium salt, which is a gateway to a multitude of other functionalities. The halogen atom, particularly bromine, is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a fluorine atom can enhance a molecule's metabolic stability, binding affinity to biological targets, and other physicochemical properties, a strategy widely employed in drug discovery.

Research Landscape of 2-Amino-5-bromo-3-fluorobenzonitrile and Related Derivatives

The research landscape for this compound itself is primarily centered on its role as a synthetic intermediate. While dedicated studies on this specific molecule are not abundant, its commercial availability from various chemical suppliers underscores its utility in synthetic endeavors. bldpharm.comsynquestlabs.com The focus of research involving this and related haloaminobenzonitriles is often on the development of novel bioactive compounds and functional materials.

The strategic placement of the amino, bromo, and fluoro groups on the benzonitrile (B105546) core of this compound offers multiple avenues for structural elaboration. Researchers in medicinal chemistry might utilize this scaffold to synthesize novel kinase inhibitors, as the aminopyrimidine and related heterocyclic cores are common in this class of drugs. ed.ac.uk In materials science, the electronic properties conferred by the fluorine and nitrile groups could be exploited in the design of new organic electronic materials. However, specific research detailing the synthesis and application of derivatives of this compound is limited in publicly accessible literature.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-5-bromo-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNMCPRKRDYFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676495 | |

| Record name | 2-Amino-5-bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209498-46-3 | |

| Record name | 2-Amino-5-bromo-3-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromo-3-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2 Amino 5 Bromo 3 Fluorobenzonitrile

The fundamental physicochemical properties of 2-Amino-5-bromo-3-fluorobenzonitrile are crucial for its handling, storage, and application in chemical synthesis. Below is a table summarizing some of its key properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrFN₂ | |

| Molecular Weight | 215.02 g/mol | |

| CAS Number | 1403667-47-9 | |

| Appearance | Solid | |

| Boiling Point | 286.4 ± 40.0 °C at 760 mmHg | |

| Purity | Typically ≥95% | |

| Storage Temperature | 4°C, protect from light |

Reaction Chemistry and Derivatization of 2 Amino 5 Bromo 3 Fluorobenzonitrile Scaffolds

Cycloaddition and Heterocyclic Annulation Reactions

Cycloaddition and annulation reactions are powerful tools in organic synthesis for the construction of cyclic and polycyclic systems in a convergent and often stereocontrolled manner. The 2-aminobenzonitrile (B23959) framework is an excellent precursor for these reactions, providing access to a variety of fused heterocyclic systems with significant biological and material science applications.

Quinazolines and their corresponding ketones, quinazolinones, are privileged heterocyclic motifs found in numerous biologically active compounds. The 2-aminobenzonitrile core provides a direct entry to this class of compounds through various cyclization strategies.

One common approach involves the reaction of 2-aminobenzonitriles with alcohols. For instance, a ruthenium(II)-catalyzed tandem reaction can transform 2-aminobenzonitriles directly into quinazolinones using an alcohol-water system. rsc.org Similarly, a copper-catalyzed tandem oxidative process using benzyl (B1604629) alcohols and air as the oxidant achieves the same transformation. rsc.org These methods proceed through an initial reaction with the alcohol to form an intermediate which then undergoes intramolecular cyclization. The amino group acts as the internal nucleophile, attacking the nitrile carbon which has been activated or transformed.

A versatile "on-water" protocol has been developed for synthesizing quinazolinones from o-bromobenzonitriles, including 2-bromo-5-fluorobenzonitrile. nih.gov This method involves a copper-catalyzed reaction with an aryl aldehyde and aqueous ammonia (B1221849). The reaction proceeds through a proposed mechanism involving an Ullmann-type reaction to form the 2-amino intermediate, simultaneous hydrolysis of the nitrile to an amide, and subsequent condensation and cyclization. nih.gov The presence of air as an oxidant is crucial for the formation of quinazolinones, while its exclusion leads to the formation of dihydroquinazolinones. nih.gov

| Starting Material | Reagents | Product Type | Catalyst | Ref. |

| 2-Aminobenzonitrile | Alcohols, Water | Quinazolinone | Ru(II) complex | rsc.org |

| 2-Aminobenzonitrile | Benzyl Alcohols, Air | Quinazolinone | Copper catalyst | rsc.org |

| 2-Bromo-5-fluorobenzonitrile | Aryl aldehyde, aq. NH₃, Air | Quinazolinone | CuCl₂/L-proline | nih.gov |

| 2-Aminobenzonitrile | Acyl Chlorides | 4(3H)-Quinazoline | Yb(OTf)₃ | researchgate.net |

This table summarizes various methods for the synthesis of quinazoline (B50416) and quinazolinone derivatives from aminobenzonitrile scaffolds.

Another strategy involves the reaction of 2-aminobenzonitriles with acyl chlorides in the presence of a Lewis acid catalyst like Yb(OTf)₃ under microwave or ultrasound irradiation to yield 4(3H)-quinazolines. researchgate.net This reaction is a variation of the Niementowski reaction and provides a solvent-free method for constructing the quinazoline core. researchgate.net

Oxazolines are key components of many chiral ligands used in asymmetric catalysis. The synthesis of these ligands often involves the cyclization of a β-amino alcohol with a suitable electrophile. The nitrile group of the 2-aminobenzonitrile scaffold can be directly utilized in this context.

A well-established method for forming the oxazoline (B21484) ring is the catalyzed reaction of nitriles with amino alcohols. For example, copper-N-heterocyclic carbene (NHC) complexes can catalyze the reaction between a nitrile and an amino alcohol to provide 2-substituted oxazolines under relatively mild conditions. In this transformation, the nitrile carbon of a scaffold like 2-amino-5-bromo-3-fluorobenzonitrile would be attacked by the hydroxyl group of the amino alcohol, followed by intramolecular cyclization involving the amino group of the amino alcohol to form the oxazoline ring.

This approach is highly valuable for creating libraries of ligands, as various chiral amino alcohols can be used to introduce stereocenters. The resulting 2-(2-aminophenyl)oxazoline structure can then be further functionalized, for example, through Pd-catalyzed amination, to create complex bis(oxazoline) ligands. The amino group on the benzonitrile (B105546) scaffold provides a convenient handle for such subsequent modifications, allowing for the construction of elaborate ligand architectures for asymmetric catalysis.

The construction of the benzo[b]thiophene ring system from halobenzonitrile precursors is a multi-step process that typically involves the transformation of the nitrile and the strategic use of the halogen atom. While a direct one-step cyclization is not common, several reliable synthetic routes can be envisioned starting from a scaffold like this compound.

A key strategy involves converting the starting material into a 2-alkynylthioanisole intermediate, which is a common precursor for benzo[b]thiophene synthesis via electrophilic cyclization. nih.gov This can be achieved through a sequence of reactions:

Diazotization and Sandmeyer Reaction: The 2-amino group can be converted to a different functional group. For example, a Sandmeyer reaction could replace the amino group with an iodine atom.

Thiolation: The resulting di-halogenated benzonitrile could undergo nucleophilic aromatic substitution with a thiolate (e.g., sodium thiomethoxide) to introduce a methylthio group, likely displacing the more activated halogen.

Sonogashira Coupling: The remaining halogen (e.g., the original bromine or the newly introduced iodine) can be subjected to a palladium-catalyzed Sonogashira coupling with a terminal alkyne to install the required alkynyl group, furnishing the 2-alkynylthioanisole intermediate.

Electrophilic Cyclization: Treatment of the 2-alkynylthioanisole with an electrophile (e.g., I₂, Br₂, or a source of S⁺) triggers an electrophilic cyclization to form the benzo[b]thiophene ring. nih.gov

Another approach involves the synthesis of 3-aminobenzo[b]thiophene-2-carboxylates from o-nitrobenzonitriles. lookchem.com This reaction proceeds via nucleophilic displacement of the nitro group by a reagent like methyl thioglycolate, followed by a base-catalyzed ring closure. While the starting material is an aminobenzonitrile, not a nitrobenzonitrile, this highlights a pathway where a nucleophile attacks the ring and initiates cyclization involving the nitrile group.

| Precursor Type | Key Reaction | Product | Catalyst/Reagent | Ref. |

| 2-Alkynylthioanisoles | Electrophilic Cyclization | 2,3-Disubstituted Benzo[b]thiophene | Electrophilic Sulfur/Halogen source | nih.gov |

| o-Nitrobenzonitriles | Nucleophilic Displacement / Cyclization | 3-Aminobenzo[b]thiophene-2-carboxylate | Methyl thioglycolate, Base | lookchem.com |

| 2-Bromo alkynylbenzenes | Thiolation Annulation | 2-Substituted Benzo[b]thiophene | Na₂S, CuI/TMEDA | organic-chemistry.org |

This table outlines key strategies for the synthesis of Benzo[b]thiophene scaffolds.

The synthesis of indoles from 2-aminobenzonitrile scaffolds requires the formation of the five-membered pyrrole (B145914) ring. This typically involves reactions that construct the C2-C3 bond of the indole (B1671886) nucleus.

One potential pathway involves the conversion of the nitrile group into a functional group that can participate in cyclization. For example, reduction of the nitrile to a primary amine would yield a 2-(aminomethyl)aniline (B1197330) derivative. Intramolecular reactions of such derivatives or their elaboration into intermediates suitable for cyclization (e.g., via Pictet-Spengler type reactions) are established routes to indole-related heterocycles.

A more direct approach utilizes the reactivity of the carbon atom alpha to the nitrile group. A palladium-catalyzed tandem reaction of 2-(2-aminoaryl)acetonitriles with arylboronic acids has been shown to produce indole skeletons. organic-chemistry.org This reaction involves a nucleophilic addition followed by an intramolecular cyclization. Although starting from an acetonitrile (B52724) rather than a benzonitrile, this strategy highlights the potential for cyclization involving the benzylic position.

Alternatively, the this compound can be transformed into a 2-alkynylaniline, a versatile precursor for indole synthesis. mdpi.com This transformation can be achieved via a Sonogashira coupling reaction at the bromine position. The resulting 2-alkynylaniline can then undergo cyclization, often catalyzed by transition metals like palladium, copper, or gold, to form the indole ring. organic-chemistry.orgmdpi.com This pathway offers the advantage of introducing a substituent at the 2-position of the indole, derived from the alkyne used in the coupling reaction.

Indazoles are bicyclic heterocyclic compounds that are isomers of indoles. Their synthesis from 2-aminobenzonitriles is a more direct process compared to indole synthesis, as it involves the formation of a new ring incorporating the existing amino and nitrile nitrogen atoms.

A general and efficient method for constructing 1H-indazoles involves the reaction of o-aminobenzonitriles with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketimine intermediates. acs.org These intermediates can then undergo an oxidative cyclization mediated by reagents like copper(II) acetate (B1210297) (Cu(OAc)₂) with oxygen as the terminal oxidant. This reaction proceeds via the formation of an N-N bond, leading directly to the substituted indazole ring system. acs.org This method is notable for its good to excellent yields and tolerance of various functional groups on both the benzonitrile and the organometallic reagent.

| Starting Material | Reagents | Intermediate | Product | Catalyst/Oxidant | Ref. |

| o-Aminobenzonitriles | Organometallic Reagents (R-M) | Ketimine | 1H-Indazole | Cu(OAc)₂, O₂ | acs.org |

| 2-Halobenzonitriles | Hydrazine (B178648) derivatives | - | 3-Aminoindazole | Copper catalyst | rsc.org |

This table presents synthetic routes to indazole derivatives from benzonitrile precursors.

Another pathway involves the copper-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives. rsc.org This reaction proceeds through a cascade involving C-N bond formation followed by an intramolecular condensation to yield substituted 3-aminoindazoles. This approach leverages a halogen atom on the ring, which could be the bromine atom in the title compound or one introduced via modification of the amino group.

The synthesis of benzofurans from highly fluorinated benzonitriles represents a specialized application of nucleophilic aromatic substitution (SNAr) followed by cyclization. Perfluorinated aromatic rings are highly electron-deficient and are thus activated towards attack by nucleophiles.

A notable synthetic route involves the tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with α-hydroxycarbonyl compounds. researchgate.net In this reaction, the enolate generated from the α-hydroxycarbonyl compound (e.g., an α-hydroxyketone or α-hydroxyester) acts as the nucleophile. It attacks the perfluorobenzonitrile, typically displacing the fluorine atom at the para position (C4). This is followed by an intramolecular cyclization, where the hydroxyl group attacks the nitrile carbon, leading to the formation of the furan (B31954) ring. A base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is typically used to facilitate both the enolate formation and the final cyclization/dehydration step. researchgate.net This powerful strategy allows for the one-pot synthesis of highly functionalized and fluorinated 3-aminobenzofuran derivatives. researchgate.net

Cross-Coupling and Organometallic Reactions

The halogen substituents on the this compound ring serve as key handles for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine and fluorine atoms allows for selective and sequential modifications.

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org In the case of this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond under typical palladium-catalyzed conditions. This chemoselectivity allows for the specific substitution of the bromine atom at the C-5 position, leaving the fluorine atom and other functional groups intact. nih.gov This reaction is generally carried out in the presence of a palladium catalyst, a base, and an organoboron reagent.

The reaction's robustness allows for coupling with a diverse range of boronic acids and esters, including aryl, heteroaryl, and alkyl variants, providing access to a wide library of biphenyl (B1667301) and related structures. nih.gov The unprotected ortho-amino group is compatible with many Suzuki-Miyaura reaction conditions, avoiding the need for additional protection-deprotection steps. nih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester Partner | Typical Catalyst | Typical Base | Typical Solvent | Resulting Product Structure |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Amino-3-fluoro-5-phenylbenzonitrile |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Amino-3-fluoro-5-(4-methoxyphenyl)benzonitrile |

| Pyridin-3-ylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 2-Amino-3-fluoro-5-(pyridin-3-yl)benzonitrile |

| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-Amino-3-fluoro-5-methylbenzonitrile |

Copper-Catalyzed Reactions

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an effective method for forming carbon-heteroatom bonds. These reactions are particularly useful for the synthesis of diaryl ethers, diarylamines, and aryl thioethers. Similar to palladium-catalyzed processes, the C-Br bond of this compound is the primary site of reactivity in copper-catalyzed transformations.

This selectivity enables the introduction of various functionalities at the C-5 position. For instance, coupling with phenols or alcohols yields diaryl ethers, while reaction with primary or secondary amines produces substituted aniline (B41778) derivatives. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Table 2: Potential Copper-Catalyzed Cross-Coupling Reactions

| Nucleophile | Typical Catalyst | Typical Base | Reaction Type | Resulting Product Structure |

|---|---|---|---|---|

| Phenol | CuI / L-proline | K₂CO₃ | Ullmann C-O Coupling | 2-Amino-3-fluoro-5-phenoxybenzonitrile |

| Morpholine | CuI / DMEDA | K₃PO₄ | Buchwald-Hartwig C-N Coupling | 2-Amino-3-fluoro-5-(morpholin-4-yl)benzonitrile |

| Benzenethiol | CuI | Et₃N | Ullmann C-S Coupling | 2-Amino-3-fluoro-5-(phenylthio)benzonitrile |

Functional Group Transformations and Modifications of the Benzonitrile Framework

The nitrile and amino moieties, along with the halogen atoms, offer numerous opportunities for further derivatization, allowing for the fine-tuning of the molecule's properties.

Reactivity of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other functionalities. researchgate.net Its transformations are central to elaborating the benzonitrile scaffold into more complex structures.

Hydrolysis : The nitrile can be hydrolyzed under acidic or basic conditions. libretexts.org Partial hydrolysis yields the corresponding amide (2-amino-5-bromo-3-fluorobenzamide), while complete hydrolysis under more vigorous conditions affords the carboxylic acid (2-amino-5-bromo-3-fluorobenzoic acid). ebsco.com

Reduction : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. ebsco.comwikipedia.org This reaction converts the benzonitrile into a (aminomethyl)benzylamine derivative, specifically (2-amino-5-bromo-3-fluorophenyl)methanamine.

Addition of Organometallic Reagents : Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. libretexts.org For example, reaction with methylmagnesium bromide would produce 1-(2-amino-5-bromo-3-fluorophenyl)ethan-1-one.

Table 3: Key Transformations of the Nitrile Functional Group

| Reaction Type | Reagents | Product Functional Group | Product Name |

|---|---|---|---|

| Partial Hydrolysis | H₂SO₄ (aq), heat | Amide | 2-Amino-5-bromo-3-fluorobenzamide (B11757746) |

| Complete Hydrolysis | H₃O⁺ or OH⁻, strong heat | Carboxylic Acid | 2-Amino-5-bromo-3-fluorobenzoic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | (2-Amino-5-bromo-3-fluorophenyl)methanamine |

| Grignard Addition | 1. CH₃MgBr 2. H₃O⁺ | Ketone | 1-(2-Amino-5-bromo-3-fluorophenyl)ethan-1-one |

Derivatization of the Amino Moiety

The primary amino group at the C-2 position is nucleophilic and can readily undergo a variety of common transformations, including acylation, sulfonylation, and alkylation. These modifications are often used to introduce new functionalities or to modulate the electronic properties of the aromatic ring.

Acylation : The amino group reacts with acyl chlorides or anhydrides in the presence of a base to form amides. For instance, treatment with acetyl chloride or acetic anhydride (B1165640) yields N-(2-cyano-4-bromo-6-fluorophenyl)acetamide.

Sulfonylation : Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base like pyridine, produces the corresponding sulfonamide, N-(2-cyano-4-bromo-6-fluorophenyl)-4-methylbenzenesulfonamide.

Reactivity and Substitution Patterns of Halogen Atoms (Bromine, Fluorine)

The presence of two different halogen atoms on the benzonitrile ring is a key feature that enables highly selective and orthogonal synthetic strategies. The reactivity of bromine and fluorine is dictated by the type of reaction being performed.

In Metal-Catalyzed Cross-Coupling : There is a significant difference in the reactivity of C-Br and C-F bonds. The C-Br bond is readily activated by palladium(0) catalysts, undergoing oxidative addition at much milder conditions than the C-F bond. nih.gov This allows for selective functionalization at the C-5 position via reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, while leaving the C-F bond at C-3 untouched for potential subsequent transformations, possibly using harsher conditions or different catalytic systems (e.g., nickel-based). nih.gov

In Nucleophilic Aromatic Substitution (SₙAr) : The reactivity order can be inverted. For SₙAr, the reaction rate is influenced by the electronegativity of the halogen and its ability to stabilize the negative charge in the Meisenheimer intermediate, as well as its leaving group ability. Fluorine, being the most electronegative halogen, strongly activates the ring towards nucleophilic attack and is an excellent leaving group in this context. msu.edu The benzonitrile ring is activated for SₙAr by the electron-withdrawing nitrile group. Therefore, under SₙAr conditions (e.g., a strong nucleophile like sodium methoxide (B1231860) in a polar aprotic solvent), the fluorine atom at C-3 may be preferentially substituted over the bromine atom at C-5.

This dual reactivity allows for a divergent approach to synthesis: metal-catalyzed reactions selectively target the C-Br bond, while nucleophilic aromatic substitution can potentially be directed towards the C-F bond.

Electronic Absorption Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is a fundamental technique for probing the electronic structure of molecules. It provides information about the energy differences between electronic states, which are influenced by the molecule's chromophores and auxochromes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aromatic compound like this compound is dominated by electronic transitions involving π-electrons of the benzene (B151609) ring and non-bonding electrons on the heteroatoms (nitrogen, bromine, fluorine). The primary transitions observed are π→π* and n→π*. ijermt.org

The benzonitrile scaffold itself exhibits π→π* transitions. ijermt.org The presence of multiple substituents—an amino group (-NH₂), a bromine atom (-Br), a fluorine atom (-F), and a cyano group (-CN)—on the benzene ring significantly modifies the electronic properties and, consequently, the absorption spectrum. These groups alter the energy levels of the molecular orbitals involved in the transitions.

Amino Group (-NH₂): As a strong electron-donating group (auxochrome), the amino group's non-bonding electrons can delocalize into the aromatic π-system. This delocalization raises the energy of the highest occupied molecular orbital (HOMO) and typically results in a bathochromic shift (shift to longer wavelengths) of the π→π* transitions. ijermt.org

Halogens (-Br, -F): Halogens exhibit a dual effect. They are inductively electron-withdrawing but can also donate lone-pair electrons through resonance. For bromine, the resonance effect can contribute to a slight bathochromic shift. Fluorine's high electronegativity makes its inductive effect dominant.

Cyano Group (-CN): The nitrile group is a strong electron-withdrawing group that extends the π-conjugated system. This can lead to shifts in the absorption bands. ijermt.org

The interplay of these electron-donating and electron-withdrawing groups on the same aromatic ring leads to a complex modulation of the electronic transitions. The spectrum is expected to show characteristic absorption bands corresponding to the substituted benzene chromophore. The n→π* transitions, which are typically weaker than π→π* transitions, may also be observable, often as a shoulder on the main absorption bands. researchgate.net The exact absorption maxima (λmax) would be determined by the cumulative electronic effects of all substituents on the aromatic ring.

| Substituent Group | Electronic Effect | Expected Impact on π→π* Transition |

|---|---|---|

| Amino (-NH₂) | Strongly Activating (Electron-Donating) | Bathochromic Shift (to longer λ) & Hyperchromic Effect (increased intensity) |

| Bromo (-Br) | Deactivating (Inductively Withdrawing, Resonance Donating) | Bathochromic Shift |

| Fluoro (-F) | Deactivating (Strongly Inductively Withdrawing) | Hypsochromic Shift (to shorter λ) |

| Cyano (-CN) | Strongly Deactivating (Electron-Withdrawing) | Bathochromic Shift (due to extended conjugation) |

Mass Spectrometry and Elemental Composition Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For this compound (C₇H₄BrFN₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

The molecular ion peak (M⁺•) in the mass spectrum is of primary importance. Due to the presence of a bromine atom, the molecular ion will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. future4200.com The nominal molecular weight is 214 g/mol for the ⁷⁹Br isotope and 216 g/mol for the ⁸¹Br isotope.

The fragmentation of the molecular ion upon electron ionization provides valuable structural information. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments. For aromatic amines, common fragmentation includes the loss of small molecules. hnxb.org.cnmiamioh.edu

Key expected fragmentation patterns for this compound include:

Loss of HCN: A common fragmentation for nitriles, leading to a fragment ion [M-HCN]⁺•. miamioh.edu

Loss of Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br), forming an [M-Br]⁺ ion.

Loss of Amino Group Fragments: Fragmentation may involve the loss of NH₂ or related fragments. hnxb.org.cn

Ring Cleavage: At higher energies, the stable aromatic ring can undergo fragmentation.

The analysis of these fragments allows for the reconstruction of the molecule's structure and confirms the identity of the compound.

| Ion/Fragment | Formula | Expected m/z (for ⁷⁹Br isotope) | Description |

|---|---|---|---|

| [M]⁺• | [C₇H₄⁷⁹BrFN₂]⁺• | 214 | Molecular Ion |

| [M+2]⁺• | [C₇H₄⁸¹BrFN₂]⁺• | 216 | Molecular Ion (⁸¹Br isotope) |

| [M-HCN]⁺• | [C₆H₃⁷⁹BrFN]⁺• | 187 | Loss of hydrogen cyanide from nitrile group |

| [M-Br]⁺ | [C₇H₄FN₂]⁺ | 135 | Loss of bromine radical |

| [M-HCN-Br]⁺ | [C₆H₃FN]⁺ | 108 | Consecutive loss of HCN and Br radical |

Applications in Chemical Synthesis

Role as a Versatile Intermediate in Medicinal Chemistry

Substituted benzonitriles are integral to the synthesis of numerous pharmaceutical compounds. The haloaminobenzonitrile scaffold, in particular, serves as a versatile starting point for the construction of heterocyclic systems, which are prevalent in drug molecules. For example, the amino and nitrile groups can be cyclized with various reagents to form fused pyrimidine (B1678525) rings, a core structure in many kinase inhibitors. The bromine atom can be utilized in late-stage functionalization to introduce additional molecular complexity and to explore the structure-activity relationship of a drug candidate.

The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance drug-like properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.

Utility in the Development of Functional Materials

In the realm of materials science, fluorinated organic compounds are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The introduction of fluorine atoms into organic molecules can lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve the stability of the material. While specific applications of 2-Amino-5-bromo-3-fluorobenzonitrile in this area are not documented, its structural motifs are relevant to the design of new materials with tailored optoelectronic properties. The nitrile group can also contribute to the electronic properties and intermolecular interactions within a material.

Strategies for Regioselective Halogenation of Aromatic Nitriles

Achieving regioselectivity in the halogenation of aromatic nitriles is critical for the synthesis of specifically substituted products. The choice of halogenating agent, solvent, and catalyst can profoundly influence the position of halogenation on the aromatic ring, especially in the presence of multiple directing groups.

Electrophilic Bromination Approaches

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto an aromatic ring. For substrates containing both activating (e.g., amino) and deactivating (e.g., nitrile, fluoro) groups, controlling the site of bromination is a significant challenge. N-bromosuccinimide (NBS) is a widely used reagent for this purpose, often in conjunction with an acid catalyst or a specific solvent system to enhance its electrophilicity and control selectivity. nih.govyoutube.com The use of hexafluoroisopropanol as a solvent, for instance, has been shown to promote mild and highly regioselective halogenations of a wide array of arenes with N-halosuccinimides. acs.org

The regiochemical outcome is largely governed by the directing effects of the substituents already present on the ring. An amino group is a powerful ortho-, para-director, while fluoro and cyano groups are deactivating and meta-directing (with fluorine also exhibiting ortho-, para-directing resonance effects). In a potential precursor to this compound, such as 2-amino-3-fluorobenzonitrile (B53940), the powerful activating effect of the amino group would likely direct the incoming electrophilic bromine to the para position (position 5), leading to the desired product.

Table 1: Examples of Electrophilic Aromatic Bromination

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetanilide | NBS | Acetonitrile (B52724) | Catalytic HCl, RT | 4'-Bromoacetanilide | High | youtube.com |

| Anisole | NBS | Acetonitrile | RT | p-Bromoanisole | High | nih.gov |

| Compound 21* | NBS | Acetonitrile | 0 °C, 0.5 h | Compound 22a* | 92% | nih.gov |

Note: Compound 21 is a complex substituted arene; the bromination was highly para-selective to the most activating group.

Directed Fluorination Methods

Direct fluorination of aromatic C-H bonds is historically challenging due to the high reactivity of elemental fluorine (F₂), which often leads to poor selectivity and over-fluorination. jove.comjove.com Modern synthetic chemistry has overcome this by developing electrophilic fluorinating agents that offer greater control. Reagents such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are now commonly employed for the directed fluorination of aromatic compounds. mdpi.comrsc.org

These reactions can be guided by pre-existing functional groups on the aromatic ring that act as directing groups, often in concert with a transition metal catalyst. For example, palladium-catalyzed C-H fluorination using NFSI has been shown to be effective for arenes bearing N-heterocyclic directing groups. rsc.org Zirconium-catalyzed methods have also been developed. rsc.org For a molecule like this compound, the fluorine atom would typically be incorporated early in the synthesis, for instance by starting with a fluorinated precursor like 3-fluoroaniline, as direct C-H fluorination on a highly substituted ring would present significant regioselectivity challenges.

Synthesis of the Benzonitrile (B105546) Moiety

The nitrile functional group is a versatile synthetic intermediate, and its introduction onto an aromatic ring is a key step in the synthesis of benzonitriles.

Cyanation Reactions for Benzonitrile Formation

The conversion of aryl halides to benzonitriles is a common and effective strategy. Classical methods include the Rosenmund-von Braun reaction, which uses stoichiometric copper(I) cyanide at high temperatures. wikipedia.org More contemporary approaches rely on transition-metal catalysis, which allows for milder reaction conditions and broader substrate scope.

Palladium-catalyzed cyanation is a particularly powerful method. acs.org These reactions can utilize various cyanide sources, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium ferrocyanide (K₄[Fe(CN)₆]). wikipedia.orgorganic-chemistry.org Potassium ferrocyanide is an advantageous reagent as it is significantly less toxic and more stable than simple cyanide salts. acs.org Nickel-catalyzed cyanations have also emerged as a cost-effective alternative to palladium-based systems. organic-chemistry.org These methods are generally tolerant of a wide range of functional groups, making them suitable for complex molecules. For the synthesis of this compound, a plausible route would involve the cyanation of a 2-amino-5-bromo-3-fluoro-iodobenzene precursor using a palladium or nickel catalyst.

Table 2: Comparison of Modern Cyanation Methods for Aryl Halides

| Catalyst System | Cyanide Source | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | Aryl Bromides | Low toxicity, practical for large scale | acs.org |

| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | Aryl Chlorides, Bromides, Iodides | Inexpensive catalyst, mild conditions | organic-chemistry.org |

Dehydration Routes to Nitriles

An alternative pathway to the benzonitrile moiety is the dehydration of a primary benzamide (B126) (Ar-CONH₂). This is a fundamental transformation in organic chemistry, effectively removing a molecule of water to form the C≡N triple bond. rsc.orgorgoreview.com

A variety of dehydrating agents can be employed for this purpose. Strong reagents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) are classic and effective choices, though they often require harsh conditions. orgoreview.comlookchem.com Milder and more specialized methods have also been developed. For example, heating a benzamide with diammonium imidodisulfonate or triammonium (B15348185) nitrilotrisulfonate provides the corresponding benzonitrile in high yield. google.com This approach would involve preparing the corresponding 2-amino-5-bromo-3-fluorobenzamide (B11757746) and subsequently dehydrating it to yield the final product.

Introduction of the Amino Functionality

The amino group is a key functional group in this compound, acting as a powerful directing group and a site for further chemical modification. A primary aromatic amine can be introduced through several methods.

One of the most common strategies is the reduction of a nitro group (NO₂). A nitro group can be readily introduced to an aromatic ring via electrophilic nitration and then reduced to an amino group using various reagents, such as metals (e.g., Sn, Fe, Zn) in acidic media or through catalytic hydrogenation.

Another important method is the ammonolysis of an aryl halide, where the halogen atom is displaced by ammonia (B1221849) or an ammonia equivalent. ncert.nic.in This reaction is a form of nucleophilic substitution and typically requires an activated aromatic ring or the use of a copper or palladium catalyst (Buchwald-Hartwig amination). The process involves the cleavage of the carbon-halogen bond by the ammonia molecule. ncert.nic.in In a synthetic sequence for this compound, it is often advantageous to introduce the amino group (or a protected form thereof) early in the process, as its strong activating and directing effects can be harnessed in subsequent steps like electrophilic bromination.

Multi-Step Synthesis Pathways from Precursors

Multi-step synthesis provides a rational approach to constructing complex molecules like this compound by sequentially introducing functional groups onto simpler, more readily available precursors.

A common strategy for synthesizing polyhalogenated aromatic compounds involves the sequential halogenation of a less substituted precursor. In this context, a plausible route to this compound starts with an existing aminobenzonitrile that already contains one or more of the desired substituents. For instance, the bromination of a suitable aminobenzonitrile precursor is a key transformation. This type of reaction is a classic electrophilic aromatic substitution, where the existing substituents on the aromatic ring direct the position of the incoming bromine atom. The amino group is a strong activating group and an ortho-, para-director, while the nitrile and fluoro groups are deactivating and meta-directing. The interplay of these directing effects is crucial for achieving the desired regioselectivity.

A general representation of this approach is the bromination of 2-chlorobenzonitrile (B47944) to prepare 5-bromo-2-chlorobenzonitrile, which then undergoes further reactions. google.com The bromination is typically carried out using a brominating agent in a suitable solvent. google.com The synthesis of 2-amino-5-bromo-3-iodopyridine, a related heterocyclic structure, also employs a step-wise halogenation, first using N-Bromosuccinimide (NBS) for bromination followed by iodination. ijssst.info

Building upon the previous section, a highly specific and logical precursor for the target compound is 2-amino-3-fluorobenzonitrile. The synthesis would involve the selective bromination of this starting material. The powerful activating and ortho-, para-directing effect of the amino group at position 2 would strongly direct the incoming electrophile (bromine) to the para position (position 5), which is vacant. The fluoro group at position 3 and the nitrile group at position 1, being meta-directors, would also favor substitution at position 5. This convergence of directing effects makes the bromination of 2-amino-3-fluorobenzonitrile a highly regioselective and efficient method for accessing the desired this compound structure.

Halodeboronation has emerged as a powerful and versatile method for the synthesis of aryl halides. acs.org This reaction involves the replacement of a boronic acid or ester group on an aromatic ring with a halogen atom. It is particularly useful for introducing halogens with high regioselectivity, as the boronic acid group can be installed at a specific position via methods like directed ortho-metalation or Suzuki coupling.

A scalable synthesis for 2-bromo-3-fluorobenzonitrile, a structural isomer of the target compound, effectively demonstrates this strategy. nih.gov The process utilizes a sodium methoxide (B1231860) (NaOMe)-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid. This transformation has been shown to be general for a series of aryl boronic acids, producing both aryl bromides and chlorides in good to excellent yields when treated with a 1,3-dihalo-5,5-dimethylhydantoin reagent. nih.gov Mechanistic studies suggest that these reactions proceed through a boronate-driven ipso-substitution pathway. acs.org

| Precursor | Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Cyano-6-fluorophenylboronic acid | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | NaOMe (5 mol%) | 2-Bromo-3-fluorobenzonitrile | Good to Excellent | nih.gov |

Microwave-Assisted Synthetic Approaches to Benzonitrile Derivatives

Microwave-assisted synthesis has become a valuable tool in modern organic chemistry, offering significant advantages over conventional heating methods. nih.govorientjchem.org By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid and uniform heating, which can dramatically accelerate reaction rates, increase product yields, and improve purity. nih.goveurekaselect.com

This technology is well-suited for the synthesis of heterocyclic compounds and substituted aromatics, including benzonitrile derivatives. Studies comparing conventional and microwave-assisted synthesis for compounds like benzotriazole (B28993) derivatives have shown that the microwave approach consistently results in higher yields in significantly shorter reaction times. nih.gov For example, a reaction that required 6 hours of conventional refluxing could be completed in just over 4 minutes under microwave irradiation. nih.gov The efficiency of microwave synthesis makes it an attractive, eco-friendly, and scalable method for preparing complex molecules. nih.govorientjchem.org Recent reviews highlight the extensive application of microwave irradiation in synthesizing a wide array of nitrogen- and oxygen-containing heterocyclic scaffolds, often with improved yields compared to conventional methods. nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Reflux) | 6 hours | Not specified, but generally lower |

| Microwave Irradiation (180 W) | 4 minutes 20 seconds | Higher than conventional |

Optimization of Reaction Conditions and Yields

The successful synthesis of a target molecule often hinges on the careful optimization of reaction conditions to maximize yield and minimize byproduct formation. Key parameters that are typically varied include temperature, reaction time, catalyst choice, and the solvent system.

In a study on the synthesis of dihydrobenzofuran neolignans, various solvents were tested for an oxidative coupling reaction. scielo.br While dichloromethane (B109758) and benzene (B151609)/acetone mixtures are commonly used, acetonitrile was found to provide the best balance between conversion and selectivity. scielo.br Furthermore, acetonitrile is considered a "greener" solvent with lower toxicity compared to chlorinated alternatives. scielo.br Similarly, for the bromination of 2-chlorobenzonitrile, a range of solvents including dichloromethane, 1,2-dichloroethane, chloroform, and acetonitrile have been utilized, demonstrating the need to screen solvents to find optimal conditions. google.com The study of solvent-dependent radical bromination also highlights acetonitrile as a favorable alternative to chlorinated solvents, improving both yield and reproducibility. researchgate.net The interaction of solvents with aminobenzonitrile molecules can be complex, influencing their electronic properties and reactivity. nih.gov

| Solvent | Conversion (%) | Selectivity (%) | Notes |

|---|---|---|---|

| Dichloromethane | High | Moderate | Commonly used solvent. |

| Benzene/Acetone | High | Moderate | Another common solvent system. |

| Methanol | Lower | Lower | Less effective for this specific reaction. |

| Acetonitrile | Good | Increased | Provided the best balance of conversion and selectivity; "greener" option. |

Temperature and Time Parameter Optimization

The efficiency, yield, and purity of this compound and related structures are critically dependent on the precise control of reaction temperature and duration. Optimization of these parameters is a cornerstone of process development, aiming to maximize the desired product formation while minimizing side reactions and impurity generation. Research across various synthetic pathways for substituted benzonitriles highlights the nuanced effects of thermal conditions and reaction time.

Influence of Temperature on Reaction Outcomes

Temperature plays a pivotal role in overcoming the activation energy barriers of the desired reaction pathways. In the synthesis of substituted aminobenzonitriles, reaction temperatures can vary widely, from as low as 10°C for specific bromination steps to as high as 250°C for cyanation reactions. google.comgoogle.com

For instance, in the synthesis of 5-bromo-2-fluorobenzonitrile, a precursor structure, the bromination of 2-fluorobenzonitrile (B118710) is conducted at a controlled temperature of 10-15°C. google.com Maintaining this low temperature is crucial for selective bromination and preventing over-bromination or other side reactions. Conversely, the conversion of a substituted 3-aminobromobenzene to a 3-aminobenzonitrile (B145674) via cyanation may require significantly higher temperatures, with ranges cited between 150°C and 250°C to drive the reaction to completion. google.com

The optimization of temperature is often a delicate balance. In the synthesis of 4-aminoquinolines from 2-aminobenzonitriles, increasing the temperature from 25°C to 100°C dramatically improved the product yield. cardiff.ac.uk However, a further increase to 120°C led to a significant drop in yield, possibly due to the hydrolysis of the starting material. cardiff.ac.uk This demonstrates that an optimal temperature exists which maximizes reaction rate and yield before thermal decomposition or unwanted side reactions become prevalent.

The following table summarizes the effect of temperature on the yield of a substituted 4-aminoquinoline (B48711) from a 2-aminobenzonitrile (B23959) derivative, illustrating a clear optimal temperature. cardiff.ac.uk

| Entry | Temperature (°C) | Yield (%) |

| 1 | 25 | 20 |

| 2 | 80 | 75 |

| 3 | 100 | 92 |

| 4 | 120 | 55 |

| Data derived from a study on the base-promoted synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles. cardiff.ac.uk |

Impact of Reaction Time

The duration of a reaction is intrinsically linked to its temperature. Generally, higher temperatures lead to shorter required reaction times. The optimization of reaction time is essential to ensure the reaction proceeds to completion without allowing for the subsequent degradation of the product or the formation of impurities.

In the synthesis of substituted 3-aminobenzonitriles from 3-aminobromobenzene precursors, reaction times can range from 3 to 18 hours. google.com The specific duration depends on the substrate, catalyst, and temperature employed. Similarly, the synthesis of 2-aminobenzonitrile through the dehydration of 2-aminobenzamide (B116534) was reported to be carried out over 24 hours at 60°C. chemicalbook.com

In contrast, some high-temperature reactions can be completed in a much shorter timeframe. The dehydration step in the synthesis of 2-fluorobenzonitrile is completed in just one hour at 90-100°C. google.com Likewise, the cyanation of 2-amino-5-bromo-N,3-dimethylbenzamide proceeds to completion in 4.5 hours at reflux (approx. 140°C). googleapis.com Radical bromination reactions can also be relatively rapid, with examples being completed in as little as forty-five minutes with heating. liberty.edu

The following table provides examples of reaction conditions, including temperature and time, for various synthetic steps relevant to the formation of substituted aminobenzonitriles.

| Reaction Type | Starting Material | Conditions | Time | Reference |

| Bromination | 2-Fluorobenzonitrile | 10-15°C | 4 h | google.com |

| Dehydration | 2-Fluorobenzamide | 90-100°C | 1 h | google.com |

| Cyanation | 2-Amino-5-bromo-N,3-dimethylbenzamide | ~140°C (Reflux) | 4.5 h | googleapis.com |

| Cyanation | Substituted 3-aminobromobenzene | 150-250°C | 3-18 h | google.com |

| Dehydration | 2-Aminobenzamide | 60°C | 24 h | chemicalbook.com |

| Annulation | 2-Aminobenzonitrile derivative | 100°C | 1 h | cardiff.ac.uk |

Careful, empirical optimization of both temperature and time for each specific step in the synthesis of this compound is therefore indispensable for developing a robust, efficient, and high-yielding manufacturing process.

Crystallographic Analysis of 2 Amino 5 Bromo 3 Fluorobenzonitrile and Analogs

Single Crystal X-ray Diffraction Data Acquisition and Structure Determination

The foundation of crystallographic analysis is the acquisition of high-quality diffraction data from a single crystal of the compound. This process involves mounting a suitable crystal on a goniometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded by a detector.

For analogs of 2-amino-5-bromo-3-fluorobenzonitrile, data collection is typically performed on automated four-circle diffractometers, such as a Bruker SMART CCD area-detector diffractometer. nih.gov Molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54178 Å) radiation is commonly used. The crystal is kept at a constant temperature, often 100 K or 294 K, during the experiment to minimize thermal vibrations of the atoms. nih.gov

The collected data, consisting of a series of diffraction images, are then processed. This includes integration of the reflection intensities, correction for various experimental factors (like Lorentz and polarization effects), and applying an absorption correction, which is particularly important for compounds containing heavy atoms like bromine. nih.gov The structure is then "solved" using direct methods or Patterson methods, which provide an initial electron density map. This initial model is refined against the experimental data, typically by a full-matrix least-squares on F² procedure, to determine the final atomic positions and thermal parameters with high precision. analis.com.my

Determination of Crystal System, Space Group, and Unit Cell Parameters

The analysis of the diffraction pattern symmetry allows for the determination of the crystal system and the space group, which describe the symmetry operations within the crystal lattice. The unit cell parameters define the dimensions (lengths a, b, c) and angles (α, β, γ) of the repeating unit that builds the entire crystal.

Analogs of this compound crystallize in various systems. For example, 2-amino-4-chlorobenzonitrile (B1265954) crystallizes in the triclinic system with the space group P-1. analis.com.my In contrast, (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile adopts an orthorhombic system with the space group Pna2₁. nih.gov The specific parameters are unique to each compound and are determined with high accuracy from the diffraction data.

Below is a table summarizing the crystallographic data for representative benzonitrile (B105546) analogs.

| Compound Name | 4-amino-3,5-difluorobenzonitrile iucr.org | 2-amino-4-chlorobenzonitrile analis.com.my | (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile nih.gov |

| Formula | C₇H₄F₂N₂ | C₇H₅ClN₂ | C₁₄H₉BrN₂O |

| Crystal System | Monoclinic | Triclinic | Orthorhombic |

| Space Group | P2₁/n | P-1 | Pna2₁ |

| a (Å) | 7.3989 (4) | 3.8924 (9) | 25.609 (8) |

| b (Å) | 3.7915 (2) | 6.7886 (15) | 3.9299 (12) |

| c (Å) | 12.0125 (7) | 13.838 (3) | 12.368 (4) |

| α (°) | 90 | 77.559 (16) | 90 |

| β (°) | 99.421 (2) | 8.898 (17) | 90 |

| γ (°) | 90 | 83.021 (17) | 90 |

| Volume (ų) | 332.13 (3) | 352.91 (14) | 1244.7 (7) |

| Z | 2 | 2 | 4 |

Molecular Conformation and Geometry in the Solid State

Single crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. In substituted benzonitriles, the benzene (B151609) ring is generally planar. The substituents (amino, bromo, fluoro, and nitrile groups) lie in or close to the plane of the ring.

Analysis of Intermolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively determine the crystal's stability, morphology, and physical properties.

Hydrogen bonds are among the most significant interactions in directing molecular assembly. In amino-substituted benzonitriles, the amino group (N-H) is a potent hydrogen bond donor. These can form N-H···N hydrogen bonds with the nitrile group of an adjacent molecule, creating chains or dimers. For instance, in the crystal of 4-amino-3,5-difluorobenzonitrile, molecules are connected by N—H···N hydrogen bonds. iucr.org

Weak C-H···X (where X is an electronegative atom like F, O, or N) hydrogen bonds also play a crucial role. ucla.edu The fluorine atom, with its high electronegativity, can act as a hydrogen bond acceptor. nih.govrsc.org In fluorinated benzanilides, which are structurally related to the title compound, short N-H···F distances of 2.063 Å and 2.196 Å have been observed, indicating significant intramolecular hydrogen bonding that influences molecular conformation. escholarship.orgucla.edu These interactions, along with C-H···F contacts, contribute to the formation of robust three-dimensional networks. iucr.org

Aromatic rings can interact through π-stacking, where the electron-rich π-systems of adjacent rings attract one another. These interactions are common in the crystal structures of planar aromatic molecules like benzonitrile derivatives. iucr.orgucla.edu Molecules often arrange themselves in stacks, which can be either face-to-face or offset (slipped-stack).

In the crystal structure of 4-amino-3,5-difluorobenzonitrile, π-stacking interactions are observed, contributing to the formation of molecular chains. iucr.org The interplanar distance between the aromatic cores is a key parameter for characterizing these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. The geometry of the stacking (e.g., the offset distance between ring centroids) is influenced by the electronic nature and position of the substituents on the ring. bldpharm.com

Halogen atoms on aromatic rings can participate in specific, directional interactions known as halogen bonds. nih.gov These occur when an electropositive region on one halogen atom (the σ-hole) interacts with a negative region (like a lone pair) on another atom. acs.org Additionally, other types of halogen-halogen contacts, where the distance between the atoms is less than the sum of their van der Waals radii, contribute to crystal packing.

In bromo-substituted aromatic compounds, Br···Br and Br···O contacts are frequently observed features in the crystal packing. nih.gov For molecules containing both bromine and fluorine, a variety of halogen interactions such as Br···F, Br···N, F···F, and F···N can be anticipated. These interactions, along with hydrogen bonds and π-stacking, create a complex and robust supramolecular architecture that defines the solid-state structure of this compound and its analogs. bldpharm.com

C-H…π Interactions

In the crystal structures of aromatic compounds, C-H…π interactions play a crucial role in stabilizing the molecular packing. For analogs of this compound, these weak hydrogen bonds are consistently observed. For instance, in the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, C-H…π interactions connect molecules into a three-dimensional network. nih.gov The presence of these interactions is often confirmed through the analysis of Hirshfeld surface fingerprint plots, which show characteristic wings for C⋯H/H⋯C contacts. nih.gov

Table 1: Representative Geometry of C-H…π Interactions in a Benzonitrile Analog

| Donor-H···Acceptor(π) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C11-H11···Cg(phenyl) | 0.93 | 2.89 | 3.793(2) | 163 |

Data derived from the analysis of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile. nih.gov

Hirshfeld Surface Analysis for Intermolecular Contacts Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified as red spots, indicating interactions such as hydrogen bonds. nih.govnih.gov The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts and provide quantitative percentages for each interaction type. nih.gov

Analysis of various halogenated benzonitrile analogs reveals the relative contributions of different interactions to the crystal packing. While specific data for this compound is unavailable, the data from analogs show consistent patterns. H···H contacts typically represent the largest contribution to the Hirshfeld surface, followed by contacts involving halogens and other heteroatoms. nih.govnih.gov

For example, in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, H···H and C···H/H···C interactions are the most significant, accounting for 39.2% and 27.1% of the surface, respectively. nih.gov In the more heavily halogenated compound, 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile, contacts involving fluorine atoms, such as F···H (29.4%) and F···I (15.8%), are predominant. nih.gov In 2-amino-4-chlorobenzonitrile, N···H/H···N contacts are the most dominant, signifying the presence of N–H···N interactions. analis.com.my

Table 2: Comparative Quantification of Intermolecular Contacts from Hirshfeld Surface Analysis of Benzonitrile Analogs

| Interaction Type | 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile (%) nih.gov | 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile (%) nih.gov | 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile (%) researchgate.net |

|---|---|---|---|

| H···H | 39.2 | - | 28.7 |

| C···H/H···C | 27.1 | 4.5 | 27.1 |

| N···H/H···N | 16.0 | 6.3 | 26.4 |

| O···H/H···O | 8.3 | - | 3.7 |

| C···C | 6.2 | 9.5 | 6.0 |

| F···H/H···F | - | 29.4 | - |

| F···I/I···F | - | 15.8 | - |

| F···N/N···F | - | 11.4 | - |

Crystallographic Refinement Methodologies and Validation

The final stage of a crystal structure determination involves the refinement of the atomic model against the experimental diffraction data. This process is crucial for obtaining accurate geometric parameters and ensuring the validity of the structure. For analogs of this compound, standard and well-established methodologies are employed.

Data collection is typically performed on diffractometers equipped with CCD area detectors. nih.gov An essential step in data processing is the application of an absorption correction, often using multi-scan methods like SADABS, which is particularly important for compounds containing heavy atoms like bromine.

The structure is commonly refined by full-matrix least-squares on F², a technique that uses all reflection data and is considered more robust than older methods based on F. lookchem.com The quality of the final refined model is assessed using several metrics. The R-factor (R1) and weighted R-factor (wR2) are measures of the agreement between the calculated and observed structure factors. The Goodness-of-Fit (S) value should be close to 1.0 for a good refinement. Finally, the residual electron density (Δρmax and Δρmin) should be close to zero, indicating that the model properly accounts for all electron density in the crystal.

Table 3: Typical Crystallographic Refinement and Validation Parameters for a Benzonitrile Analog

| Parameter | Value |

|---|---|

| Refinement method | Full-matrix least-squares on F² |

| R[F² > 2σ(F²)] (R1) | 0.039 |

| wR(F²) (wR2) | 0.090 |

| Goodness-of-fit (S) | 1.01 |

| Independent reflections | 2771 |

| Parameters / restraints | 163 / 1 |

| H-atom treatment | Constrained |

| Δρmax / Δρmin (e Å⁻³) | 0.23 / -0.29 |

Data derived from the analysis of (E)-2-[(5-Bromo-2-hydroxybenzylidene)amino]benzonitrile.

Computational Chemistry and Theoretical Investigations of 2 Amino 5 Bromo 3 Fluorobenzonitrile

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the detailed examination of molecular systems. These methods are used to solve the Schrödinger equation for a given molecule, providing information about its electronic structure and energy.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation significantly without a substantial loss of accuracy.

One of the most widely used functionals in DFT is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional incorporates aspects of both Hartree-Fock theory and DFT, offering a balanced approach to calculating molecular properties. derpharmachemica.comresearchgate.net Computational studies on related benzonitrile (B105546) derivatives, such as 2-amino-5-fluorobenzonitrile (B1271947) and 2-Amino-3-bromo-5-nitropyridine, have successfully employed the B3LYP method in conjunction with basis sets like 6-311++G(d,p) to determine molecular geometry, vibrational frequencies, and electronic properties. derpharmachemica.comnih.gov

A fundamental step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Starting with an initial guess of the molecular structure, the calculation algorithm systematically adjusts the positions of the atoms to find the configuration with the lowest possible energy (a minimum on the potential energy surface). researchgate.net

For 2-Amino-5-bromo-3-fluorobenzonitrile, this process would yield precise predictions of bond lengths, bond angles, and dihedral angles. The results of such calculations on similar molecules are often in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

Table 1: Predicted Structural Parameters from Geometry Optimization (Illustrative) (Note: This table is illustrative. Specific data for this compound is not available in the cited literature.)

| Parameter | Description | Typical Predicted Value Range |

| C-C (ring) | Carbon-carbon bond lengths within the benzene (B151609) ring | 1.38 - 1.42 Å |

| C-Br | Carbon-bromine bond length | ~1.90 Å |

| C-F | Carbon-fluorine bond length | ~1.35 Å |

| C-NH2 | Carbon-amino group bond length | ~1.37 Å |

| C-CN | Carbon-cyano group bond length | ~1.45 Å |

| C≡N | Carbon-nitrogen triple bond length in the nitrile group | ~1.16 Å |

| C-C-C (ring) | Bond angles within the benzene ring | ~120° |

Once the optimized geometry is obtained, computational methods can be used to predict the vibrational frequencies of the molecule. These frequencies correspond to the various ways the atoms can vibrate around their equilibrium positions (e.g., stretching, bending, twisting). The calculated frequencies and their intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. nih.gov

These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing the calculated and experimental spectra, scientists can make detailed assignments of specific vibrational modes to the observed spectral bands. derpharmachemica.comnih.gov This process was used, for example, in the analysis of 5-fluoro, 5-chloro, and 5-bromo-cytosines using DFT calculations. nih.gov

The arrangement of electrons in a molecule determines its chemical behavior. Computational methods provide powerful tools to analyze this electronic structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is a standard component of computational studies, as seen in the investigation of 2-amino-5-fluorobenzonitrile. derpharmachemica.com From these energies, important quantum chemical parameters can be derived.

Table 2: Key Parameters Derived from HOMO-LUMO Energies (Note: This table defines parameters that would be calculated for this compound.)

| Parameter | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract shared electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) (where μ ≈ -χ) | Measures the propensity to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is plotted onto the electron density surface, using colors to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas that are relatively neutral. researchgate.net

For this compound, an MEP map would reveal the most likely sites for intermolecular interactions and chemical reactions. For instance, the nitrogen atom of the nitrile group and the oxygen atoms in nitro groups (as seen in the related 2-Amino-3-bromo-5-nitropyridine) are often regions of high negative potential. nih.govresearchgate.net

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular bonding. It transforms the complex, delocalized molecular orbitals (MOs) of a molecule into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. wikipedia.orgwisc.edu This localization allows for a quantitative analysis of electron density sharing between orbitals, revealing the underlying electronic interactions that govern the molecule's stability and reactivity.

Key insights from NBO analysis include the quantification of donor-acceptor interactions, which are crucial for understanding hyperconjugation effects. The analysis calculates the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. Larger E(2) values signify stronger interactions, providing a measure of the intramolecular charge transfer (ICT) and the delocalization of electron density within the molecule. For a molecule like this compound, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen, bromine, and fluorine atoms with the antibonding orbitals of the aromatic ring and the nitrile group, offering a detailed picture of its electronic landscape.

Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA)

Determining the distribution of electronic charge across the atoms of a molecule is fundamental to understanding its chemical behavior. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for calculating these partial atomic charges. researchgate.netresearchgate.net

Mulliken Population Analysis (MPA) , developed by Robert S. Mulliken, partitions the total electron population among the different atoms based on the coefficients of the basis functions used in the molecular orbital calculations. wikipedia.org While it is computationally straightforward, a significant drawback of MPA is its strong dependence on the choice of basis set, which can sometimes lead to unphysical charge assignments. wikipedia.org

Natural Population Analysis (NPA) , which is derived from the NBO framework, offers a more robust alternative. researchgate.netuni-rostock.de NPA calculates charges based on the occupancies of the natural atomic orbitals (NAOs). This method is less sensitive to the basis set and generally provides a more chemically intuitive and stable description of the electron distribution, especially for molecules with significant ionic character. researchgate.net For this compound, both MPA and NPA would be used to quantify the electron-donating or withdrawing effects of the amino, bromo, fluoro, and cyano substituents on the benzonitrile ring, identifying the most electron-rich and electron-deficient sites.

Table 1: Comparison of Population Analysis Methods

| Feature | Mulliken Population Analysis (MPA) | Natural Population Analysis (NPA) |

|---|---|---|

| Basis | Partitions electron density based on basis functions. wikipedia.org | Assigns electrons to natural atomic orbitals. researchgate.net |

| Basis Set Dependence | Highly dependent on the chosen basis set. wikipedia.org | Exhibits greater stability with different basis sets. researchgate.net |

| Chemical Intuition | Can sometimes produce counter-intuitive results. | Generally provides a more chemically reasonable charge distribution. researchgate.net |

| Computational Cost | Computationally less intensive. | Integrated with NBO analysis. |

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edu Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters that quantify a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

Molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, leading to a large change in dipole moment upon electronic excitation. In this compound, the amino group acts as an electron donor, while the cyano group and the electronegative halogen atoms act as electron acceptors. This intramolecular charge-transfer character suggests potential for NLO activity. Theoretical calculations would involve optimizing the molecular geometry and then computing the static and dynamic polarizabilities and hyperpolarizabilities. The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO response, and a large calculated value would indicate that the molecule is a promising candidate for NLO applications. researchgate.net

Calculation of Thermodynamical Parameters

Quantum chemical calculations can provide valuable information about the thermodynamic properties of a molecule, such as enthalpy (H), Gibbs free energy (G), entropy (S), and heat capacity (Cv). These parameters are calculated based on the vibrational frequencies obtained from a frequency calculation after geometry optimization. derpharmachemica.com

The calculations rely on the principles of statistical mechanics, where the partition function is determined from the electronic, translational, rotational, and vibrational energies of the molecule. From the partition function, all other thermodynamic properties can be derived. These theoretical values are particularly useful for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it might participate. For instance, the calculated Gibbs free energy can be used to determine the spontaneity of a reaction, while the heat capacity provides insight into how the molecule's energy changes with temperature. researchgate.net

Table 2: Key Thermodynamic Parameters from Computational Chemistry

| Parameter | Description |

|---|---|